- The chemistry of occurrence of taxane derivatives. XIII. The oxidation of 10-deacetylbaccatin III, Gazzetta Chimica Italiana, 1994, 124(6), 253-7

Cas no 92950-42-0 (13-Oxo-10-deacetyl Baccatin III)

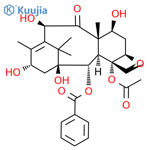

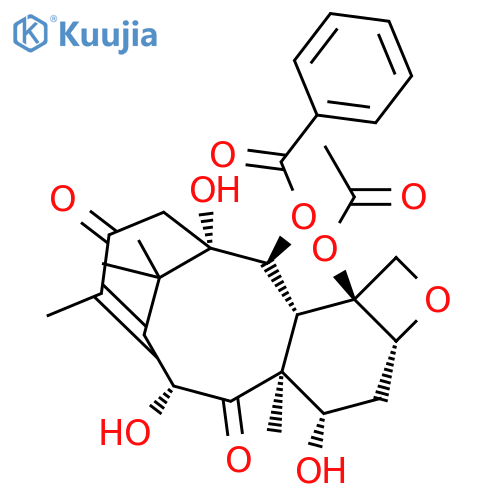

92950-42-0 structure

Nom du produit:13-Oxo-10-deacetyl Baccatin III

Numéro CAS:92950-42-0

Le MF:C29H34O10

Mégawatts:542.574269771576

CID:1062999

13-Oxo-10-deacetyl Baccatin III Propriétés chimiques et physiques

Nom et identifiant

-

- 13-Oxo-10-deacetyl Baccatin III

- 10-Deacetyl-13-oxobaccatin III

- 13-Oxo-10-deacetyl B

- (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione (ACI)

- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione, 12b-(acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-, [2aR-(2aα,4β,4aβ,6β,11α,12α,12aα,12bα)]- (ZCI)

-

- Piscine à noyau: 1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1

- La clé Inchi: WMZBAMYUOYXRSF-RIFKXWPOSA-N

- Sourire: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(CC(=O)C(C)=C([C@H](C1=O)O)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C

Propriétés calculées

- Qualité précise: 542.21500

Propriétés expérimentales

- Le PSA: 156.66000

- Le LogP: 1.29000

13-Oxo-10-deacetyl Baccatin III PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5mg |

13-Oxo-10-deacetyl Baccatin III, |

92950-42-0 | 5mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AH89323-50mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | 50mg |

$1408.00 | 2023-12-29 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5 mg |

13-Oxo-10-deacetyl Baccatin III, |

92950-42-0 | 5mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | O850110-5mg |

13-Oxo-10-deacetyl Baccatin III |

92950-42-0 | 5mg |

$ 181.00 | 2023-09-06 | ||

| TRC | O850110-50mg |

13-Oxo-10-deacetyl Baccatin III |

92950-42-0 | 50mg |

$ 1431.00 | 2023-09-06 | ||

| A2B Chem LLC | AH89323-5mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | 5mg |

$283.00 | 2023-12-29 | ||

| A2B Chem LLC | AH89323-20mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | ≥98% | 20mg |

$677.00 | 2024-07-18 |

13-Oxo-10-deacetyl Baccatin III Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Periodic acid (H5IO6) Solvents: 1,4-Dioxane , Water

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: Acetone ; rt → -50 °C; 20 min, -50 °C

1.2 Reagents: Isopropanol

1.2 Reagents: Isopropanol

Référence

- Preparation and pharmaceutical composition of Δ12,13-isotaxol analogs for use as antineoplastic agents, United States, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Référence

- Baccatin III derivatives: reduction of the C-11, C-12 double bond, Tetrahedron, 1995, 51(7), 1985-94

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 1 h, -78 °C

Référence

- Diastereoselective 14β-Hydroxylation of Baccatin III Derivatives, Journal of Organic Chemistry, 2003, 68(25), 9773-9779

Synthetic Routes 5

Conditions de réaction

Référence

- Semi-synthetic taxanes with anti-tumoral activity, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; -78 °C

1.2 Reagents: Dimethyl sulfide , Pyridine ; rt

1.2 Reagents: Dimethyl sulfide , Pyridine ; rt

Référence

- A process for the preparation of 14--hydroxybaccatin III 1,14-carbonate, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt

Référence

- Modification of taxane A ring via maneuvering of the C-11 double bond of 10-deacetylbaccatin III to get novel rearranged taxoids, Letters in Organic Chemistry, 2008, 5(8), 687-691

13-Oxo-10-deacetyl Baccatin III Raw materials

13-Oxo-10-deacetyl Baccatin III Preparation Products

- Docetaxel Impurity 19 (92950-45-3)

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,7,8,9,11-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-53-4)

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,8,9,11-pentahydroxy-4a,7,8-trimethyl-13-methylene-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-52-3)

- 13-Oxo-10-deacetyl Baccatin III (92950-42-0)

13-Oxo-10-deacetyl Baccatin III Littérature connexe

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

92950-42-0 (13-Oxo-10-deacetyl Baccatin III) Produits connexes

- 78432-78-7(19-Hydroxybaccatin III)

- 151636-94-1(7-epi-10-Oxo-10-deacetyl Baccatin III)

- 27548-93-2(Baccatin III)

- 32981-86-5(10-Deacetylbaccatin III)

- 71629-92-0(7-epi-10-Deacetyl Baccatin III)

- 172018-16-5(13-epi-10-Deacetyl Baccatin III)

- 32981-90-1(BACCATIN III(P))

- 2228460-29-3(2-(9H-fluoren-9-yl)-2-methyloxirane)

- 1878940-35-2(Methyl 3-methyl-3-(4-phenylmethoxyphenyl)oxirane-2-carboxylate)

- 2361724-82-3(N-(2H-indazol-6-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide)

Fournisseurs recommandés

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Xiamen PinR Bio-tech Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Suzhou Senfeida Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

江苏科伦多食品配料有限公司

Membre gold

Fournisseur de Chine

Réactif

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot